Calcium Current Inhibition Potency Directly Comparable to Verapamil in Helix pomatia Neurons
Valperinol inhibited calcium inward currents in Helix pomatia neurons in a dose-dependent manner over 10⁻⁶ to 10⁻³ mol/L, a potency range directly comparable to that of verapamil in the identical preparation [1][2]. The original 1984 study explicitly states that the calcium-antagonistic action of valperinol is 'comparable to verapamil' [1]. Critically, valperinol achieved this without affecting GABA-gated postsynaptic membrane conductance, a selectivity feature not attributed to verapamil in neuronal calcium channel studies [1].
| Evidence Dimension | Calcium inward current inhibition potency in Helix pomatia neurons |
|---|---|
| Target Compound Data | Dose-dependent inhibition of Ca²⁺ inward current at 10⁻⁶ – 10⁻³ mol/L; complete abolition of postsynaptic inhibition at 10⁻³ mol/L |
| Comparator Or Baseline | Verapamil inhibits Ca²⁺ current and Ca²⁺-spike amplitude at 10⁻⁶ – 10⁻⁴ mol/L in Helix neurons (Akaike et al., Br J Pharmacol 1981) [2] |
| Quantified Difference | Comparable potency range (both active at 10⁻⁶ – 10⁻⁴ mol/L); valperinol additionally spares GABA postsynaptic responses |
| Conditions | Voltage-clamp of isolated Helix pomatia neurons with mainly calcium-carried inward currents (Dose 1984); suction pipette voltage-clamp (Akaike et al. 1981) |
Why This Matters
Procurement for neuronal calcium channel research should consider valperinol as a verapamil-equivalent alternative that provides cleaner separation from GABAergic modulation for mechanistic dissection.
- [1] Dose M. [Calcium antagonist properties of valperinol]. Arzneimittelforschung. 1984;34(11):1464-1466. PMID: 6098282. View Source
- [2] Akaike N, Brown AM, Nishi K, Tsuda Y. Actions of verapamil, diltiazem and other divalent cations on the calcium-current of Helix neurones. Br J Pharmacol. 1981;74(1):87-95. PMID: 6276789. View Source
